3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Description
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a carboxylic acid substituent. Its molecular formula is C₉H₇NO₄ (molecular weight: 193.16 g/mol) . The compound is identified by CAS numbers 134997-87-8 (carboxylic acid at position 6) and 24132-22-7 (positional isomer, exact structure unspecified) . Key structural attributes include a six-membered oxazine ring (oxygen at position 1, nitrogen at position 4) fused to a benzene ring, with a ketone group at position 3 and a carboxylic acid substituent. The SMILES string OC(=O)c1ccc2OCC(=O)Nc2c1 confirms the carboxylic acid is at position 6 . It is used in pharmacological research, such as targeting protein domains (e.g., NSD2 PWWP domain) , and serves as a synthetic precursor for amide coupling reactions .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLNPVDIMTEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the reaction of an amine with formaldehyde and a phenol derivative. One common method is the two-step synthesis described by Holly and Cope, where an N,N-dihydroxymethylamine intermediate is formed at lower temperatures and then reacts with the phenol derivative at elevated temperatures to form the oxazine ring . This method, however, has drawbacks such as a slow reaction rate and the need for large amounts of solvent.
Industrial Production Methods
Industrial production methods for this compound may involve solventless synthesis to overcome the environmental and cost issues associated with traditional methods. This approach involves the formation of a perhydro-triazine intermediate from the reaction of formaldehyde with benzylamine, which then cyclizes to form the oxazine ring .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, it binds to the enzyme’s active site, preventing its normal function in DNA repair processes . This inhibition can lead to increased DNA damage in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Oxazine vs. Thiazine Derivatives
The substitution of oxygen with sulfur in the heterocyclic ring generates thiazine derivatives, significantly altering electronic properties and bioactivity.
- Electronic Effects : Sulfur in thiazines increases lipophilicity and polarizability compared to oxazines, enhancing membrane permeability but reducing solubility .
- Bioactivity: Thiazine derivatives exhibit pronounced antimicrobial and anticancer properties due to sulfur’s nucleophilic reactivity , while oxazines are more common in CNS-targeting probes .
Substituent Position and Functional Group Variations
The position of carboxylic acid/ester groups and additional substituents (e.g., halogens, nitro) modulates reactivity and pharmacological profiles.
- Carboxylic Acid Position : C6-substituted oxazines (e.g., CAS 134997-87-8) show higher aqueous solubility than C7 esters (e.g., ethyl derivatives) due to ionization .
- Nitro/Halogen Substituents : Nitro groups at C7/C8 (e.g., ) enhance electrophilicity, favoring interactions with electron-rich biological targets , while halogens (Cl, Br) improve metabolic stability .
Pharmacological and Physicochemical Properties
- Thermal Stability : Oxazines are generally stable at room temperature, while thiazines may decompose under high heat due to sulfur’s lower bond dissociation energy .
- LogP : Thiazines and esters exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid derivatives are more suited for aqueous environments .
Biological Activity
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid, with the molecular formula and CAS number 24132-22-7, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
The compound is characterized by its unique oxazine structure, which contributes to its reactivity and biological interactions. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 193.16 g/mol |
| Molecular Formula | C9H7NO4 |
| IUPAC Name | This compound |
| CAS Number | 24132-22-7 |
Synthesis
The synthesis of this compound typically involves the condensation of salicylamide with various aldehydes and ketones under controlled conditions. The resulting compounds can undergo further modifications to enhance their biological activity .
Antimicrobial Properties
Studies have shown that derivatives of benzoxazine compounds exhibit significant antimicrobial activity. For instance, research indicates that certain benzoxazines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated notable free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . This property is attributed to its ability to donate electrons and stabilize free radicals.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzoxazine derivatives. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, thereby reducing inflammation in cellular models . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results indicate that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators . Further research is needed to elucidate the precise pathways involved.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated several benzoxazine derivatives against resistant bacterial strains. The results showed that certain derivatives exhibited MIC values comparable to conventional antibiotics .
- Antioxidant Activity : In a comparative study on antioxidant capacity using DPPH and ABTS assays, the compound displayed higher activity than standard antioxidants like ascorbic acid, suggesting its potential use in nutraceutical formulations .
- Cancer Cell Studies : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid, and how can intermediates be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted aniline derivatives with carbonyl-containing precursors. A common approach includes:
- Step 1: Condensation of 2-aminophenol derivatives with α-keto acids under acidic or basic conditions to form the oxazine ring.
- Step 2: Ring-closing via intramolecular nucleophilic attack, catalyzed by reagents like POCl₃ or polyphosphoric acid, to yield the dihydrobenzoxazine core .
- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can improve yields. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for pharmacological studies .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify proton environments (e.g., carboxylic acid proton at δ 12–13 ppm, oxazine ring protons at δ 4.5–5.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (C₉H₇NO₄, [M+H]⁺ = 194.0453) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction is ideal, though challenging due to polymorphism .
Q. What are the key stability considerations during storage and handling?
Methodological Answer:
- Storage: Store in sealed, desiccated containers at room temperature (20–25°C) to prevent hydrolysis of the oxazine ring. Avoid exposure to moisture or light .
- Handling: Use gloves (nitrile) and eye protection (goggles) due to skin/eye irritation risks (H315-H319). Work under fume hoods to minimize inhalation of fine particles .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved when synthesizing derivatives (e.g., regioisomers or tautomers)?
Methodological Answer:
- Tautomer Identification: Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, keto-enol tautomerism in the oxazine ring can be stabilized at low temperatures (−40°C) in DMSO-d₆ .
- Regioisomer Differentiation: Employ 2D NMR techniques (COSY, NOESY) to assign spatial correlations. Computational DFT calculations (e.g., Gaussian) can predict ¹³C chemical shifts to match experimental data .
Q. What strategies are effective in improving the yield of ring-closing steps during synthesis?
Methodological Answer:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., proline derivatives) can accelerate cyclization. For example, Pd-mediated C–N coupling improves regioselectivity in benzoxazine formation .
- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes vs. 12 hours conventional) and enhance yields by 15–20% through controlled dielectric heating .
Q. How can computational methods aid in predicting the biological activity of derivatives?
Methodological Answer:
- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced antioxidant activity .
- Molecular Docking: Simulate interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Prioritize derivatives with high binding affinity scores (<−8 kcal/mol) for in vitro testing .
Q. How do substituents on the benzoxazine core influence pharmacological activity (e.g., antihypoxant or antiradical effects)?
Methodological Answer:
- Substituent Effects:
- Electron-Donating Groups (e.g., –OCH₃): Enhance radical scavenging (IC₅₀ < 50 μM in DPPH assays) by stabilizing phenoxyl radicals .
- Hydrophobic Moieties (e.g., aryl rings): Improve blood-brain barrier penetration, critical for CNS-targeted antihypoxant agents .
- In Vitro Testing: Use hypoxia/reoxygenation models in neuronal cells (SH-SY5Y line) to assess cytoprotection. Measure lactate dehydrogenase (LDH) release as a marker of efficacy .
Data Contradiction Analysis Example
Scenario: Conflicting reports on the compound’s solubility in DMSO (20 mg/mL vs. 50 mg/mL).
Resolution:
- Method: Perform gravimetric analysis by dissolving known masses in DMSO at 25°C. Filter undissolved material and quantify via UV-Vis calibration.
- Findings: Solubility is batch-dependent due to crystallinity variations. Amorphous forms exhibit higher solubility (up to 45 mg/mL) vs. crystalline (≤20 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
